molecular formula C15H22N2O2 B13849149 N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide

Katalognummer: B13849149
Molekulargewicht: 262.35 g/mol
InChI-Schlüssel: NELXPMSWFMHPLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide is a chemical compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide typically involves multiple steps. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate trihydrate to form a key intermediate. This intermediate is then methylated and oximated using hydroxylamine hydrochloride to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals or antimicrobial activity by disrupting microbial cell membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and methoxy-substituted aromatic compounds. Examples include:

Uniqueness

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Eigenschaften

Molekularformel

C15H22N2O2

Molekulargewicht

262.35 g/mol

IUPAC-Name

N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide

InChI

InChI=1S/C15H22N2O2/c1-11-8-14(16-10-18)15(19-3)9-13(11)12-4-6-17(2)7-5-12/h8-10,12H,4-7H2,1-3H3,(H,16,18)

InChI-Schlüssel

NELXPMSWFMHPLE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C)OC)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.